An In-Depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide offers a comprehensive examination of 2-(2-fluoroethoxy)ethanol, a fluorinated organic building block of increasing importance in the fields of medicinal chemistry and drug development. Recognizing the limited publicly available data on this specific compound, this document employs a comparative approach, utilizing the well-documented properties of its chloro-analog, 2-(2-chloroethoxy)ethanol, as a scientific baseline. The guide delves into the critical aspects of its synthesis, predicted physicochemical properties, and key applications, with a particular focus on its role as a versatile synthon for introducing the fluoroethoxy moiety into complex molecules. Detailed experimental considerations, analytical workflows, and safety protocols are presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
The Reference Point: 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7)
To understand the properties of 2-(2-fluoroethoxy)ethanol, it is instructive to first examine its more common and extensively characterized chloro-analog. 2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a crucial intermediate in numerous synthetic processes, particularly within the pharmaceutical industry.[1] Its structure features a primary alcohol, an ether linkage, and a primary alkyl chloride, affording it a versatile reactivity profile.[2] The chloroethoxy group can readily undergo nucleophilic substitution, while the hydroxyl group can be derivatized, providing multiple pathways for molecular elaboration.[2]
This compound is a key starting material in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the antipsychotic medication Quetiapine, as well as Hydroxyzine and Cetirizine.[3][4]
Physicochemical Properties of 2-(2-Chloroethoxy)ethanol
The known physical and chemical properties of the chloro-analog provide a foundation for predicting the behavior of its fluorinated counterpart.
| Property | Value | Source(s) |
| CAS Number | 628-89-7 | [5] |
| Molecular Formula | C₄H₉ClO₂ | [5][6] |
| Molecular Weight | 124.57 g/mol | [7] |
| Appearance | Clear, colorless to light yellow liquid | [3][8] |
| Boiling Point | 79-81 °C at 5 mmHg 185 °C at 760 mmHg | [7][9] |
| Density | 1.18 g/mL at 25 °C | [7] |
| Flash Point | 90 °C (194 °F) | [9] |
| Refractive Index | n20/D 1.452 - 1.4535 | [9] |
| Solubility | Miscible with water | [9] |
Synthesis of 2-(2-Fluoroethoxy)ethanol
Direct, large-scale synthesis routes for 2-(2-fluoroethoxy)ethanol are not as commonly published as those for its chloro-analog. However, its preparation can be logically achieved through nucleophilic fluorination of a suitable precursor. The most common strategy involves a halogen exchange (Halex) reaction or the displacement of a better leaving group, such as a tosylate, with a fluoride salt.
The C-Cl bond in 2-(2-chloroethoxy)ethanol is moderately reactive towards nucleophilic substitution. However, to achieve efficient fluorination, a more reactive leaving group is often preferred. A robust and widely applicable method involves the tosylation of the corresponding diol followed by nucleophilic displacement with a fluoride source. A representative synthesis based on established chemical principles is outlined below.[10]
Experimental Protocol: Two-Step Synthesis from Diethylene Glycol
This protocol describes a reliable pathway to generate the target compound, starting from the readily available diethylene glycol.
Step 1: Monotosylation of Diethylene Glycol
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Setup: To a stirred solution of diethylene glycol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (N₂ or Ar), add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monotosylated intermediate.
Step 2: Nucleophilic Fluorination
-
Setup: Dissolve the tosylated intermediate (1.0 eq) in a polar, aprotic solvent such as anhydrous tert-Butanol or DMF.[10]
-
Fluorination: Add a fluoride source, such as Caesium Fluoride (CsF) or spray-dried Potassium Fluoride (KF) (1.5-2.0 eq).[10] The use of a phase-transfer catalyst (e.g., a crown ether) may be beneficial with KF.
-
Reaction: Heat the mixture to 100 °C and stir overnight, monitoring the reaction by TLC or GC-MS.[10]
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with an appropriate solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate carefully due to the product's expected volatility. The final product, 2-(2-fluoroethoxy)ethanol, can be purified by distillation under reduced pressure.
Caption: Synthetic workflow for 2-(2-fluoroethoxy)ethanol.
Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol
While comprehensive experimental data for 2-(2-fluoroethoxy)ethanol is scarce, its properties can be predicted based on fundamental chemical principles and comparison with its chloro-analog. The substitution of chlorine with fluorine introduces significant changes due to fluorine's high electronegativity, small atomic radius, and the exceptional strength of the C-F bond.
| Property | 2-(2-Chloroethoxy)ethanol (Known) | 2-(2-Fluoroethoxy)ethanol (Predicted/Known) | Rationale for Difference |
| CAS Number | 628-89-7 | 373-22-8 | N/A |
| Molecular Formula | C₄H₉ClO₂ | C₄H₉FO₂ | Halogen substitution |
| Molecular Weight | 124.57 g/mol | 108.11 g/mol | F is much lighter than Cl |
| Boiling Point | ~185 °C | Predicted to be lower | Weaker intermolecular van der Waals forces and dipole-dipole interactions despite the higher C-F bond polarity. |
| Density | 1.18 g/mL | Predicted to be lower (~1.1 g/mL) | The mass of F is significantly less than Cl. |
| C-X Bond Strength | ~330 kJ/mol (C-Cl) | ~485 kJ/mol (C-F) | High electronegativity of F creates a strong, stable bond. |
| Reactivity | C-Cl bond is a good leaving group | C-F bond is a very poor leaving group | The high strength of the C-F bond makes it resistant to nucleophilic substitution. |
Analytical Characterization
Confirmation of the successful synthesis and purity of 2-(2-fluoroethoxy)ethanol requires a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic triplets for the methylene protons, with coupling observed between protons and the adjacent fluorine atom (²JHF and ³JHF couplings). The protons on the carbon bearing the fluorine (-CH₂F) will appear as a doublet of triplets.
-
¹⁹F NMR : A single resonance, likely a triplet due to coupling with the adjacent methylene protons, will be the definitive signal for the fluoro-group.
-
¹³C NMR : The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield.
-
-
Mass Spectrometry (MS) : Electron ionization (EI) would likely show fragmentation patterns involving the loss of H₂O, CH₂O, and the fluoroethoxyethyl radical.
-
Chromatography (GC/HPLC) : Gas chromatography is well-suited for assessing the purity of this volatile compound. A standard workflow would involve injecting a diluted sample onto a suitable column (e.g., a polar DB-WAX or non-polar DB-5) to separate it from residual starting materials, solvents, and byproducts.
Caption: Analytical workflow for product validation.
Applications in Research and Drug Development
The primary value of 2-(2-fluoroethoxy)ethanol in a research and development context is its function as a specialized building block, or synthon. It allows for the strategic introduction of the 2-fluoroethoxyethyl moiety into a target molecule.
Rationale for Fluorination in Drug Design
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The 2-fluoroethoxy group can impart several beneficial properties:
-
Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to enzymatic cleavage. Introducing this group can block metabolic oxidation at that position, increasing the drug's half-life.
-
Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation, which can fine-tune its solubility, permeability, and binding affinity to its biological target.
-
Enhanced Target Binding: The highly polarized C-F bond can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency.
Application in PET Imaging
A prominent application for this structural motif is in the development of Positron Emission Tomography (PET) imaging agents. By using the radioactive isotope Fluorine-18 (¹⁸F), molecules containing the fluoroethoxy group can be synthesized and used to visualize and quantify biological processes in vivo. A notable example is the development of ¹⁸F-labeled curcumin derivatives for imaging β-amyloid plaques in the context of Alzheimer's disease research.[10]
Caption: Role as a synthon in drug development.
Safety and Handling
No specific Safety Data Sheet (SDS) is widely available for 2-(2-fluoroethoxy)ethanol. Therefore, a cautious approach based on related compounds is mandatory.
-
Analogs: The chloro-analog, 2-(2-chloroethoxy)ethanol, is classified as a skin and eye irritant.[11][12] The simpler compound, 2-fluoroethanol, is highly toxic and was once used as a pesticide.[13] It is metabolized in vivo to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[13]
-
Precautionary Measures: Given the potential for toxicity, 2-(2-fluoroethoxy)ethanol must be handled with extreme care.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: Avoid contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water immediately and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
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